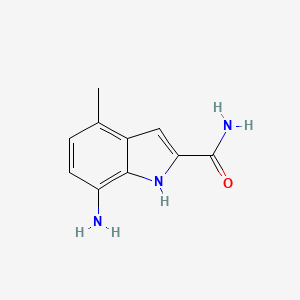![molecular formula C45H41N B13647654 N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine: is a complex organic compound known for its unique structural properties It is characterized by the presence of biphenyl and spirobi[fluoren] moieties, which contribute to its stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and spirobi[fluoren] intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
化学反応の分析
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
科学的研究の応用
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaics.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with proteins and enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs due to its excellent hole-transporting properties.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Widely used in organic electronics for its hole-transport capabilities.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine: Another compound with similar structural features, used in various organic electronic applications.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique combination of biphenyl and spirobi[fluoren] moieties, which provide enhanced stability and reactivity. This makes it particularly suitable for applications in advanced organic electronic devices.
特性
分子式 |
C45H41N |
|---|---|
分子量 |
595.8 g/mol |
IUPAC名 |
2',7'-ditert-butyl-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C45H41N/c1-43(2,3)30-20-23-35-36-24-21-31(44(4,5)6)27-40(36)45(39(35)26-30)38-18-12-10-17-34(38)37-25-22-32(28-41(37)45)46-42-19-13-11-16-33(42)29-14-8-7-9-15-29/h7-28,46H,1-6H3 |
InChIキー |
WFMXFQUHRVRKRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)NC7=CC=CC=C7C8=CC=CC=C8)C=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


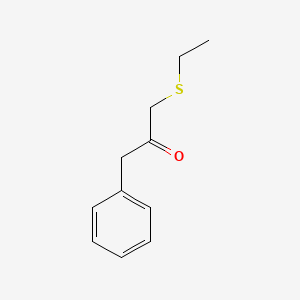
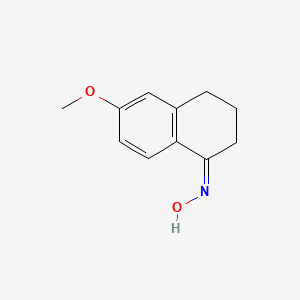
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
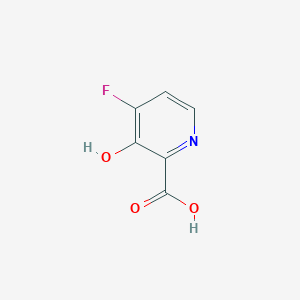
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
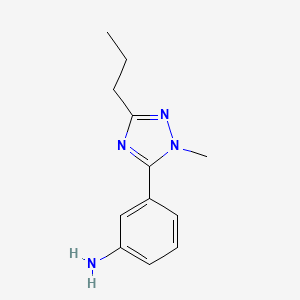
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
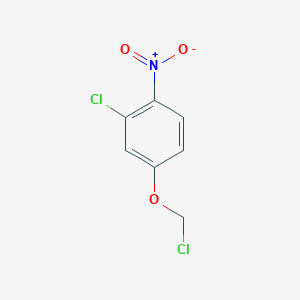
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
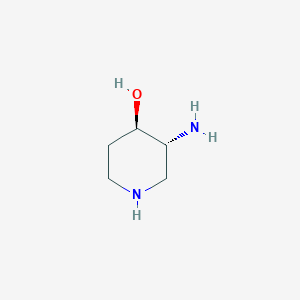
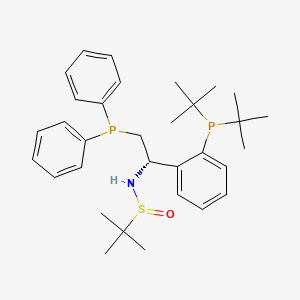
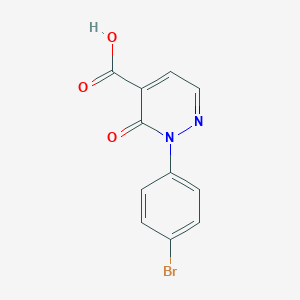
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
